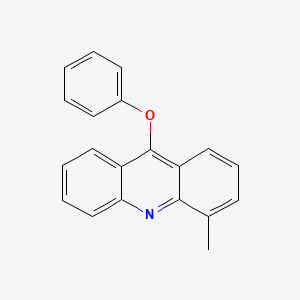
4-Methyl-9-phenoxyacridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-9-phenoxyacridine is a heterocyclic aromatic compound with the molecular formula C20H15NO. It belongs to the acridine family, which is known for its broad range of biological activities and applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-9-phenoxyacridine typically involves the cyclization of appropriate precursors. One common method is the Ullmann condensation of 2-chlorobenzoic acid with aniline, followed by cyclization using phosphorus oxychloride (POCl3). The resulting 9-chloroacridine is then reacted with phenol to produce 9-phenoxyacridine .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of eco-friendly solvents and recyclable catalysts to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-9-phenoxyacridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products: The major products formed from these reactions include various substituted acridines, dihydroacridines, and acridone derivatives .
Applications De Recherche Scientifique
4-Methyl-9-phenoxyacridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex acridine derivatives.
Biology: It has been studied for its potential as an intercalating agent in DNA, which can inhibit the replication of certain viruses and bacteria.
Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of 4-Methyl-9-phenoxyacridine primarily involves DNA intercalation. This process involves the insertion of the acridine molecule between DNA base pairs, disrupting the helical structure and inhibiting the activity of enzymes such as topoisomerase and telomerase. This disruption can lead to the inhibition of DNA replication and transcription, making it a potent anticancer agent .
Comparaison Avec Des Composés Similaires
Acridine: The parent compound of 4-Methyl-9-phenoxyacridine, known for its broad range of biological activities.
Amsacrine: An acridine derivative used as an anticancer agent.
Quinacrine: Another acridine derivative with antimalarial and anticancer properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which enhances its ability to intercalate into DNA and its potential as a therapeutic agent. Its phenoxy group provides additional stability and specificity in its interactions with biological targets .
Propriétés
Numéro CAS |
61078-25-9 |
|---|---|
Formule moléculaire |
C20H15NO |
Poids moléculaire |
285.3 g/mol |
Nom IUPAC |
4-methyl-9-phenoxyacridine |
InChI |
InChI=1S/C20H15NO/c1-14-8-7-12-17-19(14)21-18-13-6-5-11-16(18)20(17)22-15-9-3-2-4-10-15/h2-13H,1H3 |
Clé InChI |
BAMCXJWBZBMDDM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC2=C(C3=CC=CC=C3N=C12)OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






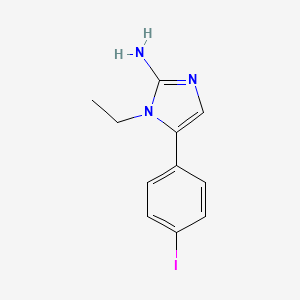
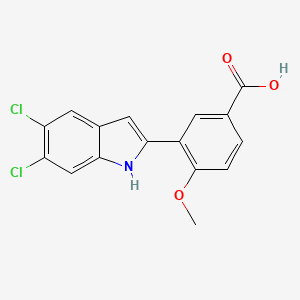
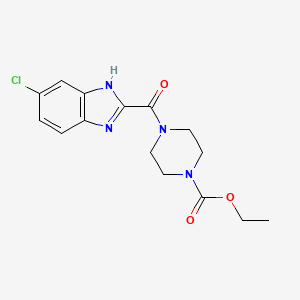
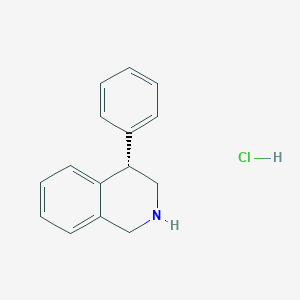
![Methyl 6-oxospiro[3.5]nonane-7-carboxylate](/img/structure/B12938426.png)
![2-[2-(Hydroxymethyl)phenyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12938434.png)
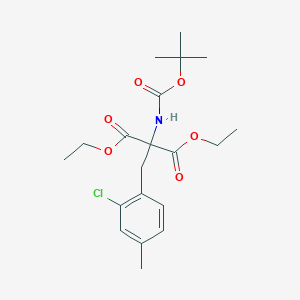
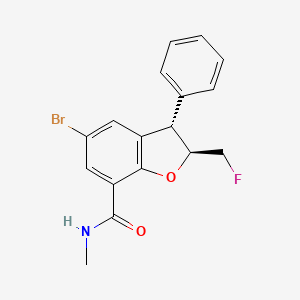
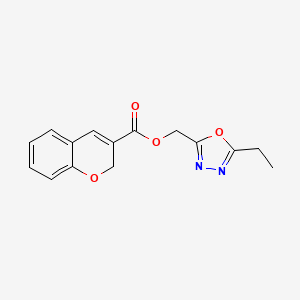
![6-Methyl-1-phenyl-4-(2-phenylhydrazinyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B12938451.png)
